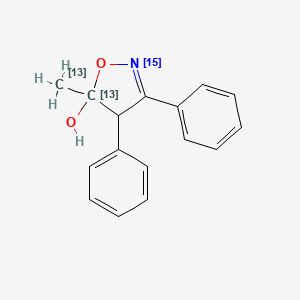
Homo Tamsulosin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Homo Tamsulosin is a chemical compound that belongs to the class of alpha-1 adrenergic receptor antagonists. It is primarily used in the treatment of benign prostatic hyperplasia, a condition characterized by an enlarged prostate gland that can cause urinary difficulties. This compound works by relaxing the muscles in the prostate and bladder neck, making it easier to urinate.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Homo Tamsulosin involves several steps, starting with the preparation of key intermediates. One common method involves the reaction of 2-methoxy-5-sulfamoylbenzoic acid with 2-(2-ethoxyphenoxy)ethylamine under specific conditions to form the desired product. The reaction typically requires the use of solvents such as dimethyl sulfoxide and catalysts like triethylamine. The reaction mixture is heated to a specific temperature and maintained for a certain period to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors with precise control over temperature, pressure, and reaction time. The process involves the use of high-purity starting materials and advanced purification techniques to obtain the final product with high yield and purity. The use of automated systems and continuous monitoring ensures consistent quality and efficiency in production.
Analyse Chemischer Reaktionen
Types of Reactions
Homo Tamsulosin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert sulfoxides back to sulfides.
Substitution: this compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide and various alkyl halides are employed.
Major Products
Wissenschaftliche Forschungsanwendungen
Homo Tamsulosin has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of alpha-1 adrenergic receptor antagonists and their interactions.
Biology: Research on this compound helps in understanding the physiological role of alpha-1 adrenergic receptors in various tissues.
Medicine: this compound is extensively studied for its therapeutic effects in treating benign prostatic hyperplasia and other urinary disorders.
Industry: The compound is used in the development of new pharmaceuticals and in the study of drug-receptor interactions.
Wirkmechanismus
Homo Tamsulosin exerts its effects by selectively binding to alpha-1 adrenergic receptors, particularly the alpha-1A and alpha-1D subtypes, which are predominantly found in the prostate and bladder neck. By blocking these receptors, this compound causes relaxation of smooth muscle fibers, leading to improved urinary flow and reduced symptoms of benign prostatic hyperplasia. The molecular pathways involved include inhibition of intracellular calcium release and reduction of muscle contraction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tamsulosin: A widely used alpha-1 adrenergic receptor antagonist with similar therapeutic effects.
Alfuzosin: Another alpha-1 blocker used in the treatment of benign prostatic hyperplasia.
Doxazosin: An alpha-1 adrenergic receptor antagonist with broader applications, including hypertension treatment.
Uniqueness
Homo Tamsulosin is unique in its high selectivity for alpha-1A and alpha-1D adrenergic receptors, which minimizes the risk of side effects such as hypotension that are commonly associated with less selective alpha-1 blockers. This selectivity makes this compound particularly effective in targeting the prostate and bladder neck, providing significant therapeutic benefits with a favorable safety profile.
Eigenschaften
IUPAC Name |
5-[(2R)-2-[3-(2-ethoxyphenoxy)propylamino]propyl]-2-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2O5S/c1-4-27-18-8-5-6-9-19(18)28-13-7-12-23-16(2)14-17-10-11-20(26-3)21(15-17)29(22,24)25/h5-6,8-11,15-16,23H,4,7,12-14H2,1-3H3,(H2,22,24,25)/t16-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQOCZDWIAGIVEA-MRXNPFEDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCCCNC(C)CC2=CC(=C(C=C2)OC)S(=O)(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1OCCCN[C@H](C)CC2=CC(=C(C=C2)OC)S(=O)(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50652598 |
Source


|
| Record name | 5-[(2R)-2-{[3-(2-Ethoxyphenoxy)propyl]amino}propyl]-2-methoxybenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50652598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217771-89-5 |
Source


|
| Record name | 5-[(2R)-2-{[3-(2-Ethoxyphenoxy)propyl]amino}propyl]-2-methoxybenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50652598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![6-Amino-5-oxohexahydro-5H-[1,3]thiazolo[3,2-a]pyridine-3-carboxylic acid](/img/structure/B564334.png)


